molecular formula C13H16FNO B2811024 N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide CAS No. 2361658-28-6

N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide

Cat. No.: B2811024
CAS No.: 2361658-28-6
M. Wt: 221.275
InChI Key: QLDLMIXCNXPJNN-UHFFFAOYSA-N
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Description

N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a butan-2-yl chain, and a prop-2-enamide moiety, which contribute to its distinctive chemical behavior and reactivity.

Properties

IUPAC Name

N-[4-(2-fluorophenyl)butan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-3-13(16)15-10(2)8-9-11-6-4-5-7-12(11)14/h3-7,10H,1,8-9H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDLMIXCNXPJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide typically involves the reaction of 2-fluorophenylbutan-2-amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial processes may incorporate advanced purification methods such as recrystallization and high-performance liquid chromatography (HPLC) to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with hydroxyl, amino, or thiol groups replacing the fluorine atom.

Scientific Research Applications

N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the butan-2-yl and prop-2-enamide moieties contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)prop-2-enamide: Similar structure but lacks the butan-2-yl chain.

    N-(2-Fluorophenyl)butanamide: Similar structure but lacks the prop-2-enamide moiety.

    N-(2-Fluorophenyl)butan-2-amine: Similar structure but lacks the prop-2-enamide moiety.

Uniqueness

N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide is unique due to the combination of its fluorophenyl group, butan-2-yl chain, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various research applications.

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